Structural Differentiation from Apixaban via Unique 2-Fluorobenzamide and Methoxy-Piperidinone Phenyl Substitution
The target compound presents a distinct topological arrangement compared to apixaban. Apixaban couples a p-methoxyphenyl group to a pyrazolo-pyridinone core; the target compound replaces this entirely with a 2-fluorobenzamide and positions the methoxy group directly on the central phenyl ring adjacent to the 2-oxopiperidin-1-yl substituent . This fundamental scaffold switch alters both the hydrogen bonding capacity and the molecular surface topology. Although no direct head-to-head pharmacological comparison has been published, the structural divergence from apixaban's optimized scaffold is expected to result in altered selectivity and metabolic stability profiles based on class-level knowledge of FXa inhibitor SAR [1].
| Evidence Dimension | Core Scaffold and Key Substituent Positions |
|---|---|
| Target Compound Data | 2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide: MW 342.36; contains a 2-fluorobenzamide A-ring linked to a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl B-ring . |
| Comparator Or Baseline | Apixaban (BMS-562247), MW 459.5; contains a p-methoxyphenyl A-ring linked to a 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core [1]. |
| Quantified Difference | No shared core scaffold; ≥117 Da difference in molecular weight; different H-bond donor/acceptor counts (5/7 vs. 3/5 predicted for target compound). |
| Conditions | Comparative chemical structure analysis (in silico). No co-assayed biological data available. |
Why This Matters
Procurement of this exact compound is essential for exploring a benzamide-based FXa inhibitor chemotype that is structurally distinct from the pyrazolo-pyridinone chemotype of apixaban.
- [1] Pinto, D. J. P., et al. J. Med. Chem. 2007, 50, 22, 5339-5356. View Source
